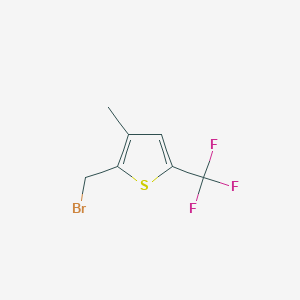

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

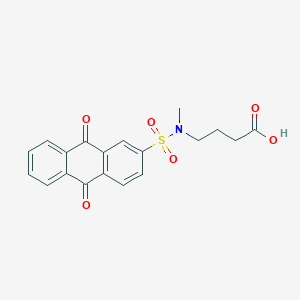

“2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” is a chemical compound with a molecular weight of 231.04 . It is a derivative of thiophene, a heterocyclic compound with unique electronic, optical, and redox properties .

Synthesis Analysis

The synthesis of thiophene derivatives has received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Nickel- and palladium-based protocols are the main focus of this account .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” can be analyzed using various techniques such as UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it a key component in the development of organic electronics.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The thiophene ring provides the necessary conjugation and planarity for charge transport, which is crucial for the performance of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The electron-rich nature of the thiophene ring can enhance the electroluminescent efficiency of OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing or slowing down corrosion processes.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Thiophene derivatives, including 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene, can be used as reagents in this reaction.

Synthesis of Regioregular Thiophene-Based Polymers

Kumada catalyst-transfer polycondensation has been used to synthesize regioregular poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene} . This process starts from a bromo-substituted thiophene derivative, which could potentially include 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene.

Development of New Synthetic Methods

The unique reactivity of thiophene derivatives can lead to the development of new synthetic methods . For example, different condensation reactions have been developed for the synthesis of thiophene derivatives .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Bromomethyl)thiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” could be in these areas.

Wirkmechanismus

Target of Action

Thiophene-based compounds are known to have a wide range of applications in medicinal chemistry and material science . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Thiophene derivatives are known to interact with their targets through various chemical reactions such as nitration, sulfonation, alkylation, acylation, and halogenation .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects and are used in the synthesis of various biologically active compounds .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEGBZMZCJMDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

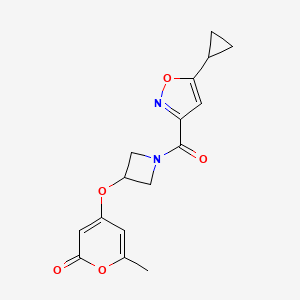

CC1=C(SC(=C1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)